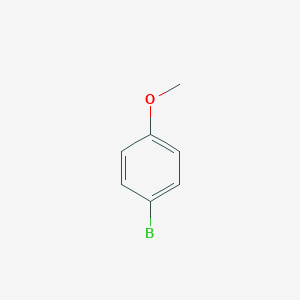Borane, (4-methoxyphenyl)-
CAS No.: 45713-46-0
Cat. No.: VC5463722
Molecular Formula: C7H9BO
Molecular Weight: 119.96
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 45713-46-0 |
|---|---|
| Molecular Formula | C7H9BO |
| Molecular Weight | 119.96 |
| Standard InChI | InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
| Standard InChI Key | GUWCCSZKDJGBDW-UHFFFAOYSA-N |
| SMILES | [B]C1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Borane, (4-methoxyphenyl)- features a trigonal planar boron atom bonded to three carbon atoms of the methoxyphenyl group. The methoxy substituent (-OCH) at the para position donates electron density through resonance, stabilizing the boron center and enhancing its Lewis acidity. This electronic configuration facilitates interactions with electrophilic substrates, a hallmark of its reactivity in organic transformations.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 119.96 g/mol | |
| CAS Number | 45713-46-0 | |
| Boiling Point | Not reported | – |
| Solubility | Organic solvents |
Spectroscopic Identification
Infrared (IR) spectroscopy reveals characteristic C-H stretching vibrations at 3050–3100 cm, consistent with aromatic systems, and B-C stretching modes near 1180 cm. Nuclear magnetic resonance (NMR) data further corroborate the structure: -NMR displays a singlet for the methoxy protons at δ 3.8 ppm and aromatic protons as a doublet (δ 6.9–7.3 ppm), while -NMR shows a peak near δ 30 ppm, typical of triarylboranes.
Synthesis and Mechanistic Pathways
Synthetic Methodologies
The compound is synthesized via electrophilic aromatic substitution, where a methoxyphenyl Grignard reagent reacts with boron trifluoride etherate (BFOEt) under anhydrous conditions. Alternative routes involve transmetallation between aryl halides and boron esters catalyzed by palladium complexes.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Grignard + BF | 75–85 | >95 | Scalability |
| Palladium Catalysis | 60–70 | >90 | Functional group tolerance |
Reaction Mechanisms
In cross-coupling reactions, borane, (4-methoxyphenyl)- acts as a boron source, transferring the aryl group to transition metal catalysts (e.g., Pd) via oxidative addition. The methoxy group stabilizes intermediates through resonance, lowering activation energies . For amide reductions, the boron center activates carbonyl groups via Lewis acid-base interactions, enabling hydride transfer and subsequent C-O bond cleavage .
Applications in Organic Synthesis and Medicinal Chemistry
Cross-Coupling Reactions
The compound is pivotal in Suzuki-Miyaura couplings, forming biaryl structures essential for pharmaceuticals and agrochemicals. For example, it facilitates the synthesis of biphenyl scaffolds used in nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC (HOS cells) | Mechanism |
|---|---|---|
| 4 | 12 µM | Caspase-3 activation, G2 arrest |
| 6 | 18 µM | Cell cycle arrest |
Future Directions and Research Gaps
Scalability Challenges
Current synthesis methods suffer from moderate yields (60–85%), urging optimization via flow chemistry or catalytic systems.
Unexplored Biological Targets
The compound’s potential as a neutral endopeptidase (NEP) inhibitor remains untested, despite in silico evidence suggesting binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume